molecular formula C8H10N2O B11767689 6-Methyl-2-(methylamino)nicotinaldehyde

6-Methyl-2-(methylamino)nicotinaldehyde

Cat. No.: B11767689
M. Wt: 150.18 g/mol
InChI Key: IGXFZYPOXNSUBF-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylamino)nicotinaldehyde is a substituted nicotinaldehyde derivative featuring a methyl group at the 6-position and a methylamino group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-methyl-2-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-3-4-7(5-11)8(9-2)10-6/h3-5H,1-2H3,(H,9,10)

InChI Key

IGXFZYPOXNSUBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylamino)nicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl nicotinaldehyde.

    Amination Reaction: The 6-methyl nicotinaldehyde undergoes an amination reaction with methylamine. This reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of 6-Methyl-2-(methylamino)nicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: 6-Methyl-2-(methylamino)nicotinic acid.

    Reduction: 6-Methyl-2-(methylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-2-(methylamino)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and biological activities of 6-Methyl-2-(methylamino)nicotinaldehyde and related compounds:

Compound Name Substituents Key Biological Activities Ki Values (if reported) Pathway Involvement
Nicotinaldehyde Aldehyde at 3-position - NAD precursor
- Nicotinamidase inhibitor (Ki = 0.015 µM with PZA substrate)
0.015 µM Preiss-Handler pathway
5-Bromonicotinaldehyde Bromo at 5-position - Nicotinamidase inhibitor (less potent than nicotinaldehyde) 0.07 µM Not reported
5-Fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde Fluoro and trimethylsilyl groups - Autocatalytic performance in Soai reaction
- Enhanced Lewis basicity
N/A Synthetic chemistry
6-Methylnicotinaldehyde () Methyl at 6-position - Catalogued as a specialty chemical; biological roles not specified N/A Unknown
6-Methyl-2-(methylamino)nicotinaldehyde Methyl at 6-position, methylamino at 2-position - Hypothesized to modulate NAD biosynthesis or enzyme inhibition (based on analogs) N/A Likely Preiss-Handler

Key Findings from Analog Studies

Inhibitory Potency : Nicotinaldehyde exhibits superior nicotinamidase inhibition (Ki = 0.015 µM) compared to 5-bromonicotinaldehyde (Ki = 0.07 µM), highlighting the sensitivity of enzyme inhibition to substituent electronegativity and steric effects .

NAD Biosynthesis: Nicotinaldehyde serves dual roles—it inhibits nicotinamidase in non-mammalian systems but acts as an NAD precursor in human leukemia cells via the NAPRT-dependent Preiss-Handler pathway . This duality is critical in cancer therapy, where nicotinaldehyde supplementation can counteract NAD depletion induced by NAMPT inhibitors like APO866 .

Structural Impact on Reactivity : Substituents like fluorine and trimethylsilyl groups in 5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde influence Lewis basicity and autocatalytic efficiency, suggesting that electronic modifications in nicotinaldehyde derivatives can tailor reactivity for specific applications .

Hypothesized Properties of 6-Methyl-2-(methylamino)nicotinaldehyde

  • Metabolic Stability : The 6-methyl group could enhance lipophilicity, improving membrane permeability and metabolic stability, as seen in other methylated pyridine derivatives .
  • Dual Role in NAD Pathways : Similar to nicotinaldehyde, this compound might act as both an NAD precursor and an inhibitor, depending on the cellular context (e.g., presence of NAPRT or nicotinamidase) .

Biological Activity

6-Methyl-2-(methylamino)nicotinaldehyde is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Characterized by the presence of a methyl group and a methylamino group attached to a nicotinaldehyde backbone, this compound has garnered attention for its interactions with various biological targets, particularly enzymes and receptors.

  • Chemical Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • Structural Features : Contains an aldehyde functional group and a nitrogen-containing methylamino group, enhancing its reactivity and potential for biological interactions.

Biological Activities

Research indicates that 6-Methyl-2-(methylamino)nicotinaldehyde exhibits various biological activities, which can be categorized as follows:

1. Binding Affinity

Studies have shown that this compound interacts with multiple biological targets:

  • Enzymes : It has been noted for its ability to bind to specific enzymes, potentially influencing metabolic pathways.
  • Receptors : Interaction studies suggest binding affinities to various receptors, which could modulate physiological responses.

3. Neuroactive Properties

The compound's ability to cross the blood-brain barrier (BBB) has been explored, indicating potential neuroactive properties. This is particularly relevant in the context of neurodegenerative diseases where compounds that can penetrate the BBB are valuable for therapeutic development.

Research Findings and Case Studies

A review of existing literature reveals several key findings related to the biological activity of 6-Methyl-2-(methylamino)nicotinaldehyde:

StudyFocusFindings
Interaction StudiesIdentified binding affinities to various enzymes and receptors.
Neuroactive PropertiesDemonstrated ability to penetrate the BBB, indicating potential for neurotherapeutics.
Antimicrobial ActivitySimilar compounds showed significant antimicrobial effects, suggesting potential for further research.

While detailed mechanisms specific to 6-Methyl-2-(methylamino)nicotinaldehyde are still under investigation, it is hypothesized that:

  • The aldehyde group may participate in nucleophilic attacks on biological macromolecules.
  • The methylamino group could enhance solubility and interaction with polar biological environments.

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